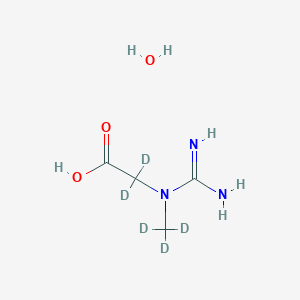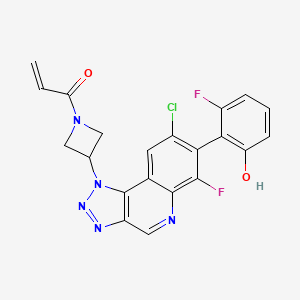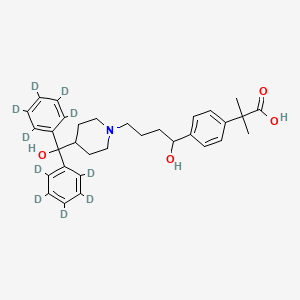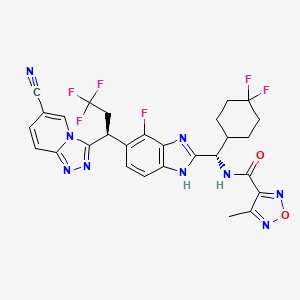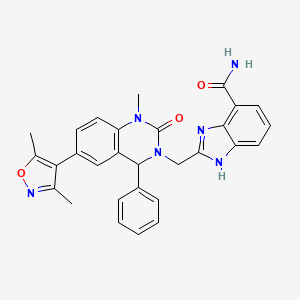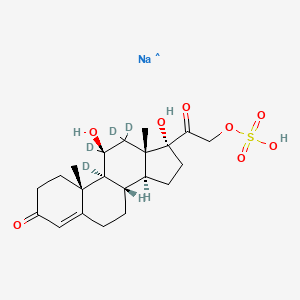
ATX inhibitor 17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ATX Inhibitor 17 is a small molecule inhibitor targeting the enzyme autotaxin. Autotaxin is a member of the ecto-nucleotide pyrophosphatase/phosphodiesterase family and is responsible for the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid. Lysophosphatidic acid is a bioactive phospholipid that plays a crucial role in various cellular processes, including cell proliferation, migration, and cytokine production. Inhibiting autotaxin has shown potential in treating diseases such as cancer, fibrosis, and cardiovascular disorders .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ATX Inhibitor 17 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions: ATX Inhibitor 17 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions employed. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
ATX Inhibitor 17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the enzymatic activity of autotaxin and its role in lysophosphatidic acid production.
Biology: Employed in cellular assays to investigate the effects of autotaxin inhibition on cell proliferation, migration, and cytokine production.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, fibrosis, and cardiovascular disorders by targeting the autotaxin-lysophosphatidic acid signaling pathway.
Industry: Utilized in drug discovery and development programs to identify and optimize new autotaxin inhibitors with improved efficacy and safety profiles
作用機序
ATX Inhibitor 17 exerts its effects by binding to the active site of autotaxin, thereby inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of extracellular lysophosphatidylcholine into lysophosphatidic acid, reducing the levels of lysophosphatidic acid available for signaling through its G protein-coupled receptors. The reduction in lysophosphatidic acid signaling leads to decreased cell proliferation, migration, and cytokine production, which are associated with various pathological conditions .
類似化合物との比較
GLPG1690: A potent autotaxin inhibitor that has entered clinical trials for idiopathic pulmonary fibrosis.
BBT-877: Another autotaxin inhibitor in clinical development for fibrotic diseases.
BLD-0409: A small molecule inhibitor targeting autotaxin, currently under investigation for its therapeutic potential
Comparison: ATX Inhibitor 17 is unique in its structural design and binding mode compared to other autotaxin inhibitors. While GLPG1690 and BBT-877 primarily target the active site of autotaxin, this compound may exhibit a distinct binding profile, potentially offering advantages in terms of selectivity and potency. Additionally, this compound’s chemical structure allows for further modifications to enhance its pharmacokinetic properties and therapeutic efficacy .
特性
分子式 |
C29H29F5N8S |
|---|---|
分子量 |
616.7 g/mol |
IUPAC名 |
2-[(2Z)-2-[1-[5-[4-[2-(dimethylamino)ethyl]piperazin-1-yl]-6-fluoro-2-methyl-1H-indol-3-yl]-2,2,2-trifluoroethylidene]hydrazinyl]-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C29H29F5N8S/c1-17-25(20-14-23(21(31)15-22(20)36-17)42-12-10-41(11-13-42)9-8-40(2)3)27(29(32,33)34)38-39-28-37-26(24(16-35)43-28)18-4-6-19(30)7-5-18/h4-7,14-15,36H,8-13H2,1-3H3,(H,37,39)/b38-27- |
InChIキー |
VKKORIAROAMRBW-SPKJYZRXSA-N |
異性体SMILES |
CC1=C(C2=CC(=C(C=C2N1)F)N3CCN(CC3)CCN(C)C)/C(=N/NC4=NC(=C(S4)C#N)C5=CC=C(C=C5)F)/C(F)(F)F |
正規SMILES |
CC1=C(C2=CC(=C(C=C2N1)F)N3CCN(CC3)CCN(C)C)C(=NNC4=NC(=C(S4)C#N)C5=CC=C(C=C5)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


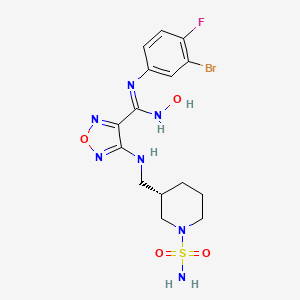
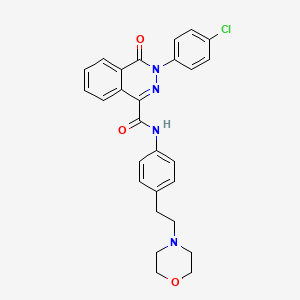

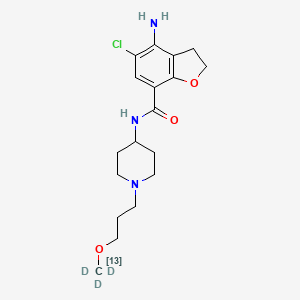
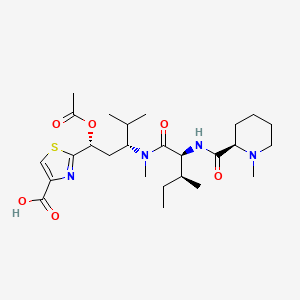


![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B15143453.png)
